3-Ethyl-1H-1,2,4-triazole CAS number 7411-16-7 properties
3-Ethyl-1H-1,2,4-triazole CAS number 7411-16-7 properties
An In-Depth Technical Guide to 3-Ethyl-1H-1,2,4-triazole (CAS 7411-16-7): Properties, Synthesis, and Applications
Introduction
3-Ethyl-1H-1,2,4-triazole is a substituted aromatic heterocycle belonging to the diazole family. The 1,2,4-triazole ring system is a cornerstone in modern chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and functional materials.[1] This five-membered ring containing three nitrogen atoms is a key pharmacophore in numerous therapeutic agents, including those with antifungal, antiviral, and anticancer properties.[1][2] Understanding the fundamental properties, synthesis, and reactivity of specific derivatives like 3-Ethyl-1H-1,2,4-triazole is therefore of paramount importance for researchers in drug discovery, agrochemicals, and materials science. This guide provides a comprehensive technical overview of the compound, synthesizing core scientific data with practical, field-proven insights.
Part 1: Physicochemical and Spectroscopic Profile
The intrinsic properties of a molecule dictate its behavior in both chemical and biological systems. A thorough characterization is the foundation of any research and development endeavor.
Physicochemical Properties
The key physicochemical data for 3-Ethyl-1H-1,2,4-triazole are summarized below. These values are critical for predicting solubility, membrane permeability, and appropriate reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 7411-16-7 | [3][4][5] |
| Molecular Formula | C₄H₇N₃ | [3][4] |
| Molecular Weight | 97.12 g/mol | [3][5] |
| Appearance | Solid | [3][6] |
| Melting Point | 61-62 °C | [3] |
| Boiling Point | 235.3 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.116 g/cm³ | [3] |
| Flash Point | 110.4 °C | [3] |
| XLogP3 | 0.8 | [3][5] |
| Hydrogen Bond Donors | 1 | [3][4] |
| Hydrogen Bond Acceptors | 2 | [3][4] |
Spectroscopic Data Analysis
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a clear fingerprint of the compound's ethyl group and triazole core. Analysis of a spectrum run in CDCl₃ reveals the following key signals:
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δ 9.4 (1H, broad singlet): This signal corresponds to the acidic proton on one of the ring's nitrogen atoms (N-H). Its broadness is characteristic of protons attached to nitrogen, often due to quadrupole broadening and exchange.[3][6]
-
δ 8.06 (1H, singlet): This sharp singlet is assigned to the proton at the C5 position of the triazole ring.[3][6] Its chemical shift is in the aromatic region, confirming the aromaticity of the heterocyclic ring.
-
δ 2.88 (2H, quartet, J=7.5 Hz): This quartet represents the methylene protons (-CH₂) of the ethyl group. It is split into a quartet by the three adjacent methyl protons.[3][6]
-
δ 1.37 (3H, triplet, J=7.5 Hz): This triplet is characteristic of the methyl protons (-CH₃) of the ethyl group, split by the two adjacent methylene protons.[3][6]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry in negative mode (ESI-) shows a prominent peak at m/z 96, corresponding to the deprotonated molecule [M-H]⁻.[3][6] This result confirms the molecular weight of 97.12 and highlights the acidic nature of the N-H proton, which is readily lost.
Infrared (IR) Spectroscopy
While specific spectra for this compound are not broadly published, the characteristic IR absorption bands for a 3-substituted-1,2,4-triazole can be reliably predicted:
-
~3120 cm⁻¹: A sharp to medium peak corresponding to the N-H stretching vibration of the triazole ring.[7]
-
~3090-3030 cm⁻¹: Weak to medium peaks from the aromatic C-H stretch of the triazole ring.[7]
-
~2980-2870 cm⁻¹: Medium to strong peaks from the aliphatic C-H stretching of the ethyl group.
-
~1600-1480 cm⁻¹: A series of bands associated with C=N and N=N stretching vibrations within the aromatic triazole ring.[7][8] These are diagnostic for the heterocyclic core.
Part 2: Synthesis and Reactivity
The synthesis of the 1,2,4-triazole core is well-established, with several named reactions providing reliable access. Understanding these methods provides context for producing derivatives like 3-Ethyl-1H-1,2,4-triazole.
Synthetic Strategy: Condensation of Formic Hydrazide and Thiopropionamide
A validated and direct method for the synthesis of 3-Ethyl-1H-1,2,4-triazole involves the condensation of formic hydrazide with thiopropionamide.[3][6] This approach is efficient and utilizes readily available starting materials.
Caption: Synthetic workflow for 3-Ethyl-1H-1,2,4-triazole.
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution relies on careful control of temperature and atmosphere, with chromatographic purification providing the final, pure compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a gentle stream of nitrogen, combine formic hydrazide (1.0 eq) and thiopropionamide (1.0 eq).
-
Expertise & Causality: The nitrogen atmosphere is critical to prevent oxidation of the starting materials and intermediates at the high reaction temperature, which could lead to undesired side products and lower yields.
-
-
Heating: Immerse the flask in an oil bath and heat the solid mixture with stirring to 150 °C. Maintain this temperature for 2 hours.
-
Expertise & Causality: The 150 °C temperature provides the necessary thermal energy to drive the condensation and subsequent intramolecular cyclization, which involves the elimination of hydrogen sulfide and water.
-
-
Work-up: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature and stand overnight. The resulting solid is then suspended in a 20% ethyl acetate/dichloromethane solvent mixture.
-
Purification:
-
Filter the suspension to remove any insoluble solids.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel. First, elute with a gradient of 50-80% ethyl acetate in dichloromethane to remove by-products.
-
Subsequently, elute with 10% methanol in dichloromethane to collect the pure 3-Ethyl-1H-1,2,4-triazole.[3][6]
-
Expertise & Causality: The two-stage elution is a deliberate choice. The less polar solvent system removes faster-moving impurities, while the switch to a more polar system (containing methanol) is necessary to displace the more polar triazole product from the silica gel.
-
General Reactivity
The chemical behavior of 3-Ethyl-1H-1,2,4-triazole is governed by the electronic nature of the triazole ring.
-
Acidity: The N-H proton is acidic (pKa of parent 1,2,4-triazole is 10.26), making the compound susceptible to deprotonation by bases to form a triazolate anion.[9] This anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation reactions.
-
Aromaticity and Nucleophilicity: The triazole ring is π-deficient due to the presence of three electronegative nitrogen atoms. This makes the carbon atoms (C3 and C5) electron-poor and generally resistant to electrophilic aromatic substitution but susceptible to attack by strong nucleophiles under certain conditions.[9]
-
Site of Electrophilic Attack: Electrophilic attack, when it occurs, preferentially happens at the ring nitrogen atoms, which possess higher electron density.[9]
Part 3: Applications and Research Context
While specific, commercial applications of 3-Ethyl-1H-1,2,4-triazole are not widely documented, its value lies in its role as a versatile chemical building block. The broader 1,2,4-triazole class is central to numerous fields.
-
Medicinal Chemistry: The 1,2,4-triazole core is found in blockbuster antifungal drugs like Fluconazole and Itraconazole.[10] These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[1] The ethyl group in 3-Ethyl-1H-1,2,4-triazole serves as a simple, lipophilic substituent that can be used as a starting point or fragment in the design of new therapeutic agents targeting a range of diseases.
-
Agrochemicals: Triazole derivatives are widely used as fungicides and plant growth regulators in agriculture, such as paclobutrazol.[1] The stability and unique electronic properties of the triazole ring contribute to their efficacy.
-
Materials Science: The high nitrogen content and thermal stability of the triazole ring make it an attractive scaffold for the development of nitrogen-rich energetic materials and coordination polymers.[11]
For drug development professionals, 3-Ethyl-1H-1,2,4-triazole represents a readily accessible fragment for use in fragment-based lead discovery (FBLD) or as an intermediate for further elaboration into more complex target molecules.
Part 4: Safety and Handling
Scientific integrity demands a commitment to safety. 3-Ethyl-1H-1,2,4-triazole is classified as an irritant and requires careful handling.
GHS Hazard Information
| Code | Hazard Statement | Classification |
| H315 | Causes skin irritation | Warning[5] |
| H319 | Causes serious eye irritation | Warning[5] |
| H335 | May cause respiratory irritation | Warning[5] |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]
-
Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Skin and Eye Contact: Avoid all contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption and contamination.[13]
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
3-Ethyl-1H-1,2,4-triazole (CAS 7411-16-7) is more than just a chemical entry; it is a versatile and valuable building block underpinned by the rich chemistry of the 1,2,4-triazole scaffold. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthetic routes make it a reliable tool for researchers. While its primary utility is as an intermediate, the proven importance of the triazole core in medicine and materials science ensures that derivatives like this will continue to be of significant interest in the pursuit of novel and functional molecules.
References
- BenchChem. (n.d.). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
- BenchChem. (n.d.). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
- Wikipedia. (n.d.). Einhorn–Brunner reaction.
- ECHEMI. (n.d.). 3-Ethyl-1H-1,2,4-triazole Formula - 7411-16-7.
- ChemScene. (n.d.). 3-Ethyl-1H-1,2,4-triazole.
- PubChem. (n.d.). 3-Ethyl-1,2,4(1H)-triazole.
- ChemicalBook. (n.d.). 3-Ethyl-1H-1,2,4-triazole | 7411-16-7.
- AK Scientific, Inc. (n.d.). 3-Ethyl-1H-1,2,4-triazole.
- Merck Index. (n.d.). Einhorn-Brunner Reaction.
- Merck Index. (n.d.). Einhorn-Brunner Reaction.
- Thermo Fisher Scientific. (2024). Safety Data Sheet.
- Watson International. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- RSC Publishing. (n.d.). Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds.
- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Ethyl-1,2,4(1H)-triazole | C4H7N3 | CID 23891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethyl-1H-1,2,4-triazole | 7411-16-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. watson-int.com [watson-int.com]
- 13. fishersci.com [fishersci.com]
